N'-(6-fluoropyridin-2-yl)benzohydrazide
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Overview
Description
N’-(6-fluoropyridin-2-yl)benzohydrazide is a chemical compound with the molecular formula C₁₂H₁₀FN₃O and a molecular weight of 231.23 g/mol It features a pyridine ring substituted with a fluorine atom at the 6-position and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-fluoropyridin-2-yl)benzohydrazide typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with hydrazine hydrate, followed by the condensation with benzoyl chloride . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for N’-(6-fluoropyridin-2-yl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(6-fluoropyridin-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Can be reduced to form amines or other reduced derivatives
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-(6-fluoropyridin-2-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(6-fluoropyridin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(6-chloropyridin-2-yl)benzohydrazide
- N’-(6-bromopyridin-2-yl)benzohydrazide
- N’-(6-iodopyridin-2-yl)benzohydrazide
Uniqueness
N’-(6-fluoropyridin-2-yl)benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N'-(6-fluoropyridin-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-7-4-8-11(14-10)15-16-12(17)9-5-2-1-3-6-9/h1-8H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPQBFGJHQCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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